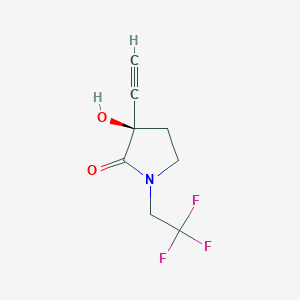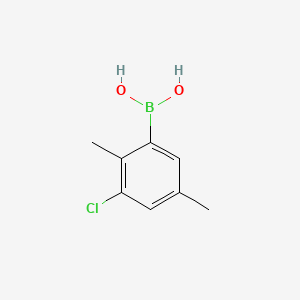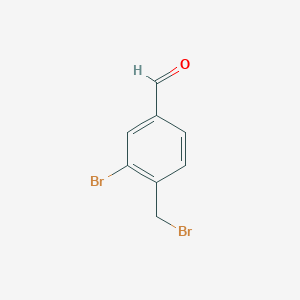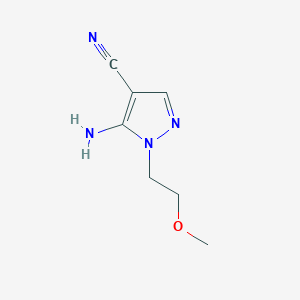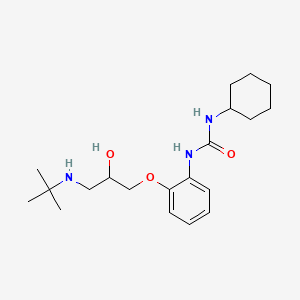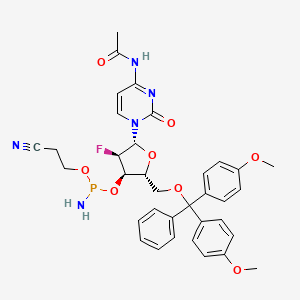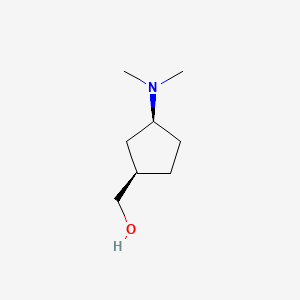![molecular formula C38H33NO5 B14040605 (2R,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(triphenylmethoxy)butanoic acid](/img/structure/B14040605.png)
(2R,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(triphenylmethoxy)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Thr(Trt)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-threonine (triphenylmethyl) ester, is a derivative of the amino acid threonine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of the Fmoc group, which is used to protect the amino group, and the Trt group, which protects the hydroxyl group of threonine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Thr(Trt)-OH typically involves the protection of the amino and hydroxyl groups of threonine. The amino group is protected using the Fmoc group, while the hydroxyl group is protected using the Trt group. The synthesis can be carried out using standard peptide synthesis techniques, including the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of Fmoc-Thr(Trt)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
化学反应分析
Types of Reactions
Fmoc-Thr(Trt)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine, while the Trt group can be removed using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents such as DIC and HOBt.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal and TFA for Trt removal.
Coupling: DIC and HOBt for peptide bond formation.
Major Products Formed
The major products formed from these reactions include deprotected threonine derivatives and peptides containing threonine residues .
科学研究应用
Chemistry
Fmoc-Thr(Trt)-OH is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for threonine residues in peptide synthesis .
Biology
In biological research, Fmoc-Thr(Trt)-OH is used to synthesize peptides that are used as probes or inhibitors in various biochemical assays .
Medicine
In medicinal chemistry, peptides synthesized using Fmoc-Thr(Trt)-OH are used in the development of new drugs and therapeutic agents .
Industry
In the pharmaceutical industry, Fmoc-Thr(Trt)-OH is used in the large-scale synthesis of peptide-based drugs and active pharmaceutical ingredients (APIs) .
作用机制
The mechanism of action of Fmoc-Thr(Trt)-OH involves the protection of the amino and hydroxyl groups of threonine during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions, while the Trt group protects the hydroxyl group. These protecting groups can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides .
相似化合物的比较
Similar Compounds
Fmoc-Thr(tBu)-OH: Similar to Fmoc-Thr(Trt)-OH but uses a t-butyl group to protect the hydroxyl group.
Fmoc-Ser(Trt)-OH: Uses the same protecting groups but for the amino acid serine.
Uniqueness
Fmoc-Thr(Trt)-OH is unique due to its specific protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of peptides containing threonine residues .
属性
分子式 |
C38H33NO5 |
|---|---|
分子量 |
583.7 g/mol |
IUPAC 名称 |
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxybutanoic acid |
InChI |
InChI=1S/C38H33NO5/c1-26(44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29)35(36(40)41)39-37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34/h2-24,26,34-35H,25H2,1H3,(H,39,42)(H,40,41)/t26-,35-/m1/s1 |
InChI 键 |
JARBLLDDSTVWSM-JXSYCYSGSA-N |
手性 SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
规范 SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


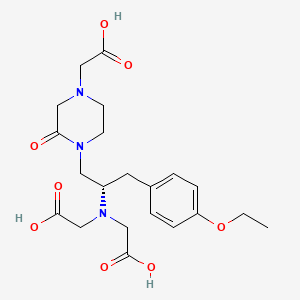
![N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14040530.png)
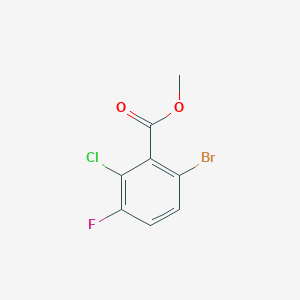
![5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B14040539.png)
![5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B14040544.png)

